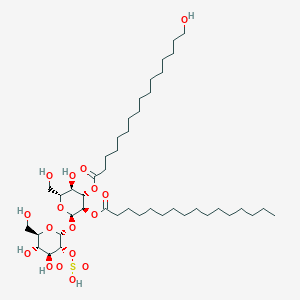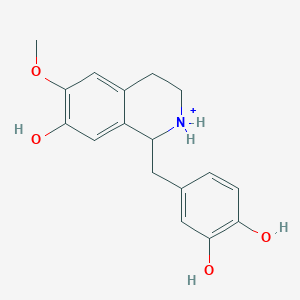
6-O-methylnorlaudanosolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-methylnorlaudanosolinium is conjugate acid of 6-O-methylnorlaudanosoline arising from protonation of the isoquinoline nitrogen. It is a conjugate acid of a 6-O-methylnorlaudanosoline.
Scientific Research Applications
Enzyme Purification and Properties in Plant Cell Cultures : A study by Rueffer, Nagakura, and Zenk (1983) focused on the partial purification and characterization of S-adenosylmethionine: (R), (S)-norlaudanosoline-6-O-methyltransferase from Argemone platyceras cell cultures. This enzyme catalyzes the formation of 6-O-methylnorlaudanosoline and is specific for tetrahydrobenzylisoquinoline alkaloids, playing a crucial role in their biosynthesis (Rueffer, Nagakura, & Zenk, 1983).
O-methyltransferases in Alkaloid Biosynthesis : Chang, Hagel, and Facchini (2015) identified O-methyltransferases (OMTs) in Glaucium flavum, which are involved in the biosynthesis of glaucine, a tetra-O-methylated benzylisoquinoline alkaloid. GFLOMT2, one of the enzymes, showed a preference for 6-O-methylation of norlaudanosoline, highlighting its role in the biosynthesis pathway of this class of alkaloids (Chang, Hagel, & Facchini, 2015).
Characterization of Isoquinoline Alkaloid Biosynthesis : Morishige, Tsujita, Yamada, and Sato (2000) studied the S-Adenosyl-l-methionine:3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase, which catalyzes the conversion of 3′-hydroxy-N-methylcoclaurine to reticuline, an intermediate in isoquinoline alkaloid biosynthesis. The study highlighted that another O-methyltransferase, the norcoclaurine 6-O-methyltransferase (6-OMT), is involved in methylation of the 6-hydroxyl group of norcoclaurine, indicating a complex network of enzymes in alkaloid biosynthesis (Morishige, Tsujita, Yamada, & Sato, 2000).
properties
Product Name |
6-O-methylnorlaudanosolinium |
|---|---|
Molecular Formula |
C17H20NO4+ |
Molecular Weight |
302.34 g/mol |
IUPAC Name |
4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H19NO4/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,18-21H,4-6H2,1H3/p+1 |
InChI Key |
RHMGJTZOFARRHB-UHFFFAOYSA-O |
Canonical SMILES |
COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



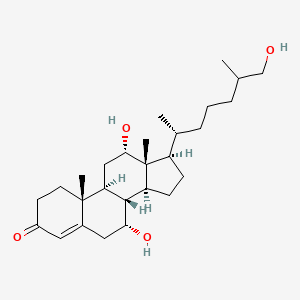
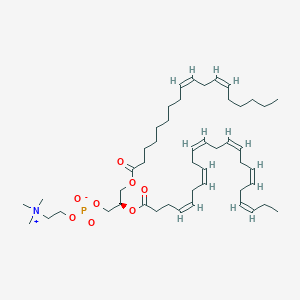
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(methoxymethyl)-2-furancarboxamide](/img/structure/B1264187.png)
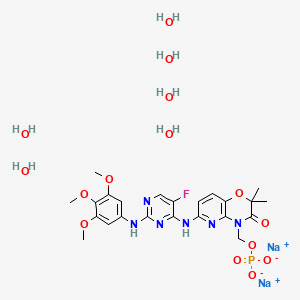
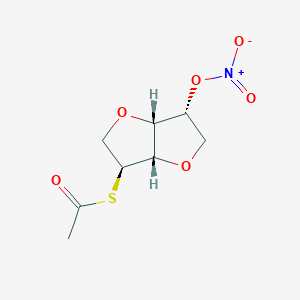
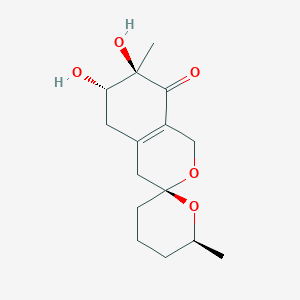
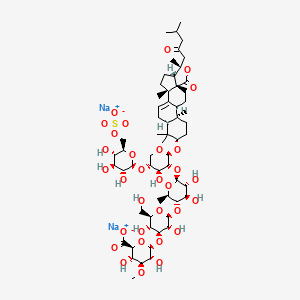
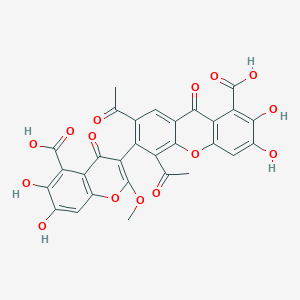
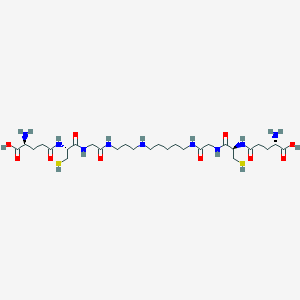
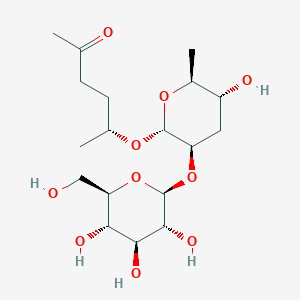
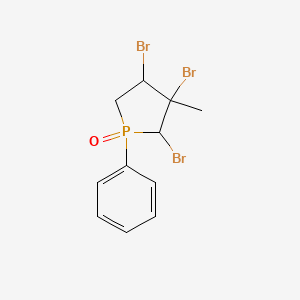
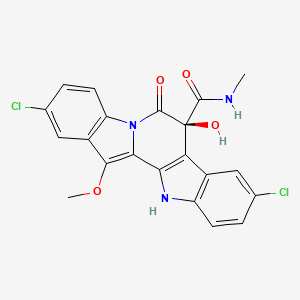
![Calix[5]furan](/img/structure/B1264203.png)
